molecular formula C15H17FOSi B1280704 {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol CAS No. 853955-70-1

{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol

Cat. No. B1280704
CAS RN: 853955-70-1
M. Wt: 260.38 g/mol
InChI Key: RKOHTBFNQRVSEP-UHFFFAOYSA-N
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Description

“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 853955-70-1 and a linear formula of C15H17FOSi .


Molecular Structure Analysis

The InChI code for “{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is 1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a solid substance . It has a molecular weight of 260.38 .

Scientific Research Applications

Photophysical Properties and Logic Devices

The study of photophysical properties in compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol is significant. For instance, 1,3,5-Triarylpyrazolines, which share structural similarities with the compound , have been examined for their photophysical properties in various solvents. These compounds function as molecular logic devices, operating on photoinduced electron transfer and internal charge transfer mechanisms (Zammit et al., 2015).

Theoretical Studies and Active Sites

Theoretical studies, such as those conducted using density functional theory, help in understanding the structure-activity relationship and the active sites of molecules. A study on a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using this approach, provides insights into the molecular structure and properties of similar compounds (S. Trivedi, 2017).

Interaction with Alcohols

The interaction of alcohols with compounds like 4-fluorophenylacetylene, which are structurally related to {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol, has been investigated. These studies involve understanding the complexation and hydrogen bonding behavior, which are crucial for various chemical and biological applications (S. Maity et al., 2011).

Palladium Catalyzed Reactions

Palladium-catalyzed C-H halogenation reactions involving multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, reveal the potential for synthesizing complex molecular structures under milder conditions and with higher selectivity. This is applicable to compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in synthetic chemistry (Xiuyun Sun et al., 2014).

Refractive Indices Studies

Research on the refractive indices of related compounds in different solvent mixtures, such as the study of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, helps in understanding the interaction of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol with solvents. This is vital for applications in materials science and photonics (S. K. Chavan et al., 2016).

Fluorescence Studies

The electronic absorption and fluorescence properties of similar compounds in various environments have been explored. For instance, a study on (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates offers insights into the fluorescence behavior of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in different media, which is crucial for applications in bioimaging and sensing (Anil Kumar Singh et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-[(4-fluorophenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOHTBFNQRVSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)F)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475304
Record name {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol

CAS RN

853955-70-1
Record name {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[(4-fluorophenyl)dimethylsilyl]phenyl}methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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